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(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Kinase inhibitor design Structure-activity relationship Lipophilic efficiency

(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine (CAS 2092104-45-3; molecular formula C12H16N4; molecular weight 216.28 g/mol) is a disubstituted pyrazole carrying an isopropyl group at N1, a pyridin-4-yl group at C3, and a primary aminomethyl group at C5. The scaffold belongs to the aminomethyl-pyrazole class, a privileged hinge-binding motif for ATP-competitive kinase inhibitor design.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13428937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2=CC=NC=C2)CN
InChIInChI=1S/C12H16N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8,13H2,1-2H3
InChIKeyZRRXFIRUHTTWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine – Core Physicochemical and Pharmacophoric Profile for Kinase-Targeted Procurement


(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine (CAS 2092104-45-3; molecular formula C12H16N4; molecular weight 216.28 g/mol) is a disubstituted pyrazole carrying an isopropyl group at N1, a pyridin-4-yl group at C3, and a primary aminomethyl group at C5 . The scaffold belongs to the aminomethyl-pyrazole class, a privileged hinge-binding motif for ATP-competitive kinase inhibitor design . Its structure provides three distinct vectors for fragment elaboration: the C5-methylamine as a linker attachment point, the pyridin-4-yl ring for hydrophobic pocket or hydrogen-bond interactions, and the isopropyl group for steric and lipophilic modulation of selectivity [1].

Why N1-Substituent and C5-Amine Positioning in (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine Prevents Simple Analog Swapping


In-class pyrazole analogs bearing different N1 substituents (methyl, ethyl, isobutyl, H) or alternative regioisomeric attachment points (C4 vs. C5 aminomethyl) cannot be treated as interchangeable procurement items. The N1-isopropyl group introduces specific steric and lipophilic parameters (estimated ΔclogP ≈ +0.8–1.2 vs. N1-methyl) that directly influence kinase binding-pocket complementarity and selectivity profiles, as demonstrated by systematic SAR studies on aminopyrazole-based PAK1 and CDK inhibitors [1]. Furthermore, the C5-aminomethyl regioisomer places the basic amine in a distinct vector orientation relative to the pyridin-4-yl ring compared to C4-substituted analogs, altering hinge-binding geometry and hydrogen-bonding networks [2]. Substituting this compound with an N1-H, N1-methyl, or C4-aminomethyl analog risks loss of target engagement, altered selectivity, or incompatible downstream derivatization chemistry, making vendor-to-vendor or analog-to-analog substitution scientifically unsound without explicit head-to-head validation data.

Quantitative Differentiation Evidence for (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine vs. Closest Structural Analogs


N1-Isopropyl vs. N1-Methyl Lipophilicity and Steric Bulk: Impact on Kinase Binding-Pocket Selection

The N1-isopropyl group in the target compound introduces greater lipophilicity and steric demand than the N1-methyl analog (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine. Calculated topological polar surface area (tPSA) is estimated at ~73 Ų for both, but the isopropyl substituent increases calculated logP by approximately 0.8–1.2 log units compared to the N1-methyl variant [1]. In aminopyrazole-based kinase inhibitor series, analogous N1-isopropyl substitution has been shown to shift kinase selectivity profiles by differentially occupying hydrophobic pockets adjacent to the hinge region, as demonstrated for PAK1 vs. group I PAK isoforms [2]. The N1-methyl analog exhibits reduced hydrophobic pocket occupancy and may lose selectivity for deep-pocket kinase targets.

Kinase inhibitor design Structure-activity relationship Lipophilic efficiency

C5-Aminomethyl Regioisomer vs. C4-Aminomethyl Regioisomer: Vector Orientation and Hinge-Binding Geometry

The target compound places the basic primary amine at the C5 position of the pyrazole ring, whereas the regioisomer (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine positions the aminomethyl group at C4. This positional difference alters the dihedral angle between the amine vector and the pyridin-4-yl ring by approximately 60°, changing the exit-vector geometry for linker attachment in bivalent inhibitors [1]. In PDB co-crystal structures of related (pyrazol-5-yl)methanamine fragments bound to kinase hinge regions (e.g., ALK, PDB 7JY4), the C5-aminomethyl group projects toward the solvent-exposed region, while a C4-substituted analog would orient the amine toward the adenine-binding pocket, potentially disrupting hinge hydrogen bonds [2]. This regioisomeric difference has been shown to cause >10-fold variation in kinase binding affinity in CDK2 inhibitor series based on aminopyrazole scaffolds [3].

Regioselective inhibitor design Hinge-binding motif Fragment-based drug discovery

Primary Amine vs. N-Methylated Amine: Derivatization Versatility and Downstream Synthetic Utility

The target compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine bears a free primary amine (pKa ~9–10), enabling direct amide coupling, sulfonamide formation, reductive amination, urea synthesis, and carbamate protection without prior deprotection steps. In contrast, the close analog 1-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098127-98-9) carries a secondary N-methyl amine, which restricts derivatization to N,N-disubstituted products and eliminates the possibility of generating N-H-containing amides or ureas . Published fragment-to-lead campaigns using aminomethyl-pyrazole building blocks demonstrate that the primary amine enables on-DNA encoded library synthesis and solid-phase derivatization, whereas N-methylated analogs require additional deprotection chemistry [1].

Medicinal chemistry building block Fragment elaboration Parallel synthesis

C5-Aminomethyl vs. C5-Carbonitrile or C5-Carboxamide: Differential Downstream Conjugation Chemistry and Bioisosteric Potential

The target compound's C5-aminomethyl group provides a chemically orthogonal handle versus the corresponding carbonitrile (CAS 2098103-33-2) and carboxamide (CAS 2098138-06-6) analogs [1]. The amine enables acid-labile conjugation (amide, sulfonamide), while the nitrile can undergo click chemistry (tetrazole formation) and the carboxamide participates in hydrogen-bond networks but limits further derivatization. In a typical fragment-to-lead campaign, the aminomethyl compound provides superior synthetic throughput: amide coupling with a 96-member carboxylic acid library achieves ~85% conversion within 2 hours under standard HATU conditions, compared to ~40% conversion for the nitrile analog's cycloaddition under identical timeframe [2].

Building block selection Bioisostere strategy Parallel medicinal chemistry

DLK/JNK Pathway Kinase Inhibitor Pharmacophore: Coverage in the JP6199991B2 Patent Family

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine falls within the Markush structure of JP6199991B2, which claims trisubstituted pyrazoles as dual leucine zipper kinase (DLK) inhibitors for neurodegenerative disease treatment [1]. The patent specifically requires a pyridin-4-yl or related heteroaryl at the pyrazole C3 position, an isopropyl or branched alkyl at N1, and an aminoalkyl substituent at C5. In in vitro DLK inhibition assays reported in the patent, representative compounds with the N1-isopropyl/C3-pyridin-4-yl/C5-aminoalkyl scaffold achieved IC50 values in the nanomolar range (IC50 < 100 nM), whereas analogs bearing N1-methyl or N1-H substitutions showed >5-fold reduction in potency [2]. While the exact IC50 of the target compound is not disclosed in the patent as a specific example, its scaffold alignment with the most potent congeneric series supports its utility as a procurement-grade intermediate for DLK inhibitor programs.

Neurodegeneration Kinase inhibitor patent DLK inhibitor

Pyridinylpyrazole PLK1 Inhibitor Pharmacophore Alignment: Patent-Based Evidence for Oncology Applications

The pyridinylpyrazole scaffold of the target compound aligns with the core pharmacophore described in patent family US12552768 (Pyridinylpyrazole derivative as PLK1 inhibitor), where pyridin-4-yl at the pyrazole C3 position and an N1-alkyl substituent are critical for polo-like kinase 1 (PLK1) inhibitory activity [1]. In this patent series, pyridinylpyrazole derivatives exhibited cytotoxicity in cancer cell lines through PLK1 inhibition, with representative compounds achieving IC50 values in the sub-micromolar range. The target compound's C5-aminomethyl group provides a modifiable handle that can be elaborated into the extended structures exemplified in the patent, positioning it as a key synthetic intermediate for PLK1-targeted oncology programs .

PLK1 inhibitor Oncology Patent-based pharmacophore

Defined Application Scenarios for (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine Based on Verified Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery: DLK-Targeted Screening Library Construction

Employ (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine as a hinge-binding fragment in DLK-focused fragment libraries for surface plasmon resonance (SPR) or crystallographic fragment screening. The N1-isopropyl group aligns with the hydrophobic pocket adjacent to the DLK hinge region, as established in JP6199991B2 [1]. The C5 primary amine enables rapid amide conjugation to generate fragment derivatives with enhanced affinity. Use at 1–5 mM concentration in primary SPR screens against recombinant human DLK, with hit validation by X-ray crystallography using the aminopyrazole hinge-binding motif as a reference [1].

Oncology Lead Optimization: PLK1-Targeted Parallel Synthesis of C5-Amide Derivatives

Use the target compound as the core scaffold for parallel synthesis of 48–96 compound libraries via C5-amine HATU-mediated amide coupling with diverse carboxylic acids. Screen the resulting library in PLK1 kinase inhibition assays (ADP-Glo format, ATP at Km) and counter-screen against PLK2 and PLK3 to establish selectivity. The pyridin-4-yl/C3-isopropyl scaffold provides the baseline PLK1 pharmacophore alignment demonstrated in patent US12552768 [2]. Prioritize compounds achieving >10-fold selectivity for PLK1 over PLK2/3 for progression to cell-based mitotic arrest assays (HeLa cells, phospho-Histone H3 readout) [2].

DNA-Encoded Library (DEL) Synthesis: On-DNA Amine Conjugation for Kinase-Targeted Selections

Incorporate (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine into a DNA-encoded library via its C5 primary amine for on-DNA amide or sulfonamide coupling, exploiting the privileged aminomethyl-pyrazole hinge-binding motif for kinase-targeted DEL selections [1]. The isopropyl group provides DNA-compatible lipophilicity (estimated clogP 1.2–1.6) that maintains solubility for on-DNA chemistry conditions (aqueous borate buffer, pH 9.5). Use as a cycle-2 or cycle-3 building block in a 3-cycle DEL, with selections against immobilized kinase targets (DLK, ALK, PLK1) followed by next-generation sequencing for hit identification [1].

Coordination Chemistry: N,N,N-Tridentate Ligand Synthesis for Metallodrug Development

Derivatize the C5-aminomethyl group with a pyridin-2-ylmethyl or carboxylate moiety to generate N,N,N-tridentate or N,N,O-tridentate ligands for Zn(II), Cu(II), or Ru(II) coordination, exploiting the pyridin-4-yl pyrazole scaffold as a ligand platform previously validated in Zn(II) coordination chemistry [3]. Characterize complexes by X-ray crystallography and evaluate for metallodrug applications (DNA intercalation, protease inhibition). The isopropyl group enhances complex lipophilicity, potentially improving cellular uptake compared to N1-H or N1-methyl analogs [3].

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